molecular formula C21H26N6O2 B12246045 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine

Cat. No.: B12246045
M. Wt: 394.5 g/mol
InChI Key: YVPXTCRRKZHNHH-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the pyrazole ring: This can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of the piperidine ring: This step typically involves amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C21H26N6O2/c1-14-11-18(25(2)23-14)21(28)26-9-7-15(8-10-26)13-29-20-6-5-19-22-17(16-3-4-16)12-27(19)24-20/h5-6,11-12,15-16H,3-4,7-10,13H2,1-2H3

InChI Key

YVPXTCRRKZHNHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5)C

Origin of Product

United States

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